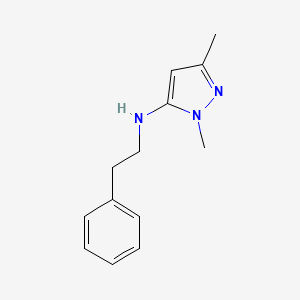![molecular formula C10H13N3O2S B11740642 {[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea](/img/structure/B11740642.png)
{[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea is an organic compound characterized by the presence of a thiourea group attached to a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid . The reaction proceeds under mild conditions, usually at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
{[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, {[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea is used as a building block for synthesizing more complex molecules. It serves as a precursor for the synthesis of heterocyclic compounds, which are of interest for their diverse biological activities .
Biology
In biological research, this compound is investigated for its potential antimicrobial and antiviral properties. It has shown moderate activity against various strains of bacteria and viruses .
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They are studied for their anticancer, anti-inflammatory, and antioxidant activities .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of {[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the dimethoxyphenyl moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,5-Dimethoxyphenyl)(hydroxy)methylidene]amino}acetic acid
- 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
{[(2,5-Dimethoxyphenyl)methylidene]amino}thiourea is unique due to its specific combination of a dimethoxyphenyl group and a thiourea moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13N3O2S |
|---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
[(2,5-dimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3O2S/c1-14-8-3-4-9(15-2)7(5-8)6-12-13-10(11)16/h3-6H,1-2H3,(H3,11,13,16) |
InChI Key |
AWTWGJLDKNTGFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11740563.png)
amine](/img/structure/B11740564.png)
![({[2-(Diethylamino)-1,3-thiazol-5-yl]methylidene}amino)thiourea](/img/structure/B11740572.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11740583.png)

![ethyl N-(2-cyano-2-{[(piperidin-1-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11740600.png)

![2-({[2-(Trifluoromethyl)phenyl]methylidene}amino)thiophene-3-carbonitrile](/img/structure/B11740616.png)
amine](/img/structure/B11740618.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11740622.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11740624.png)
![1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11740634.png)

